Lipophilicity (LogP) Differentiation: 4-Methoxy Substitution Increases Partition Coefficient by ~1 Log Unit Relative to Unsubstituted Phenyl Analog
The 4-methoxy substituent on the N-aryl ring substantially elevates lipophilicity compared to the direct structural analog 1-benzyl-3-phenylthiourea (BPTU). The computed LogP for 1-benzyl-3-(4-methoxyphenyl)thiourea is 3.65, whereas BPTU has a reported LogP of 2.64 . This ~1 log-unit increase corresponds to approximately 10-fold higher octanol/water partition and is expected to enhance membrane permeability by approximately one order of magnitude based on established LogP–permeability correlations [1]. The topological polar surface area (TPSA) remains closely comparable: 65.38 Ų for the target compound versus approximately 64.0 Ų for BPTU (calculated), indicating that the lipophilicity gain is achieved without a substantial penalty in polar surface area .
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.65 |
| Comparator Or Baseline | 1-Benzyl-3-phenylthiourea (BPTU): LogP = 2.64 |
| Quantified Difference | ΔLogP ≈ +1.01 (~10× higher lipophilicity) |
| Conditions | Computed LogP values from Chemsrc database and Hit2Lead database; DMSO-d₆ solvent environment for NMR verification |
Why This Matters
Higher LogP directly influences passive membrane permeability, tissue distribution, and non-specific protein binding; a 1-log-unit difference is sufficient to alter oral bioavailability and intracellular target engagement in cell-based assays, making the two compounds non-substitutable in medicinal chemistry programs.
- [1] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. (Established LogP–permeability relationship). View Source
